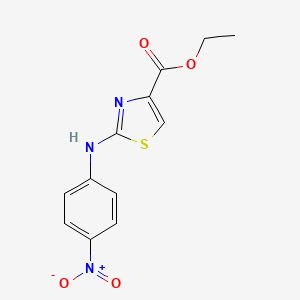

2-(4-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester

Descripción general

Descripción

The compound is a derivative of thiazole, which is a heterocyclic compound. Thiazoles are often used in medicinal chemistry due to their bioactive properties .

Synthesis Analysis

The synthesis of similar compounds often involves complex and multistep procedures. For instance, the preparation of 18 F-labelled activated esters, which are used for indirect radiolabelling of biomolecules, is typically a complex and multistep procedure .Molecular Structure Analysis

The molecular structure of similar compounds often includes a nitrophenyl group and an ester group . The exact structure of “2-(4-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester” would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex. For example, the use of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as molecular weight and chemical formula can be determined .Aplicaciones Científicas De Investigación

Radiofluorination of Biomolecules

This compound can be used in the field of radiofluorination of biomolecules . The 4-Nitrophenyl activated esters, such as this compound, are superior synthons for indirect radiofluorination of biomolecules . They can be used to rapidly prepare 18 F-labelled acylation synthons in one step . This is particularly useful in molecular imaging techniques like Positron Emission Tomography (PET), which often require the use of short-lived radionuclides .

Antimicrobial Activity

Thiophene derivatives, such as this compound, have shown promising antimicrobial activity . In particular, derivatives 7b and 8 exhibited activity comparable to the standard drugs ampicillin and gentamicin for all tested bacteria species . Additionally, compound 3 displayed potent activity against Aspergillus fumigates, whereas compounds 5, 6, and 7a showed good activity against Syncephalastrum racemosum .

Synthesis of Heterocyclic Compounds

The thiophene nucleus in this compound is an important entity in the synthesis of heterocyclic compounds . These compounds have a wide range of pharmacological characteristics .

Preparation of Sundry Classes of Organic Compounds

Enaminones, such as this compound, form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . Their reactivity is due to the fact that they combine the ambident nucleophilicity of enamines and electrophilicity of enones .

Radiolabelling of Peptides

This compound can be used in the radiolabelling of peptides . The use of fluorine-18 to radiolabel peptides combines favourable pharmacology with the ideal physicochemical and imaging characteristics of fluorine-18 .

Indirect Radiolabelling

This compound can be used for indirect radiolabelling . Sensitive biomolecules are radiolabelled with fluorine-18 indirectly, necessitating the use of a pre-labelled synthon .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

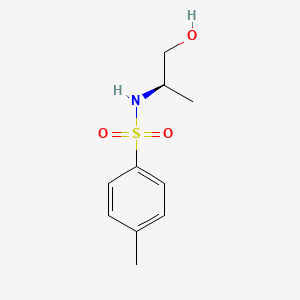

IUPAC Name |

ethyl 2-(4-nitroanilino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c1-2-19-11(16)10-7-20-12(14-10)13-8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDDPKCAILDMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1415172.png)

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B1415179.png)

![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B1415186.png)

![methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1415187.png)

![2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1415190.png)

![N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1415194.png)